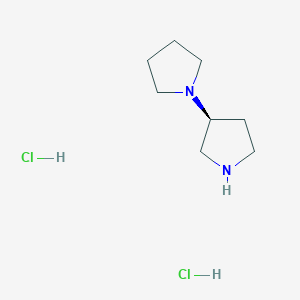
(S)-1,3'-Bipyrrolidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,3’-Bipyrrolidine dihydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. It is known for its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with a suitable chiral auxiliary under controlled conditions. One common method includes the use of a chiral catalyst to induce the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-1,3’-Bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
(S)-1,3’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
(S)-1,3’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-1,3’-Bipyrrolidine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric synthesis. It binds to metal catalysts, creating a chiral environment that promotes the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with various metal ions and substrates, leading to the desired stereochemical outcomes.
相似化合物的比较
Similar Compounds
®-1,3’-Bipyrrolidine dihydrochloride: The enantiomer of (S)-1,3’-Bipyrrolidine dihydrochloride, used in similar applications but with opposite stereochemistry.
1,2-Diaminocyclohexane: Another chiral ligand used in asymmetric synthesis.
Proline derivatives: Commonly used chiral catalysts in organic synthesis.
Uniqueness
(S)-1,3’-Bipyrrolidine dihydrochloride is unique due to its specific chiral configuration, which makes it particularly effective in certain asymmetric synthesis reactions. Its ability to form stable complexes with metal catalysts and its high enantioselectivity set it apart from other similar compounds.
属性
CAS 编号 |
859027-47-7 |
|---|---|
分子式 |
C8H17ClN2 |
分子量 |
176.69 g/mol |
IUPAC 名称 |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H/t8-;/m0./s1 |
InChI 键 |
YVDLKXCXGLINFV-QRPNPIFTSA-N |
手性 SMILES |
C1CCN(C1)[C@H]2CCNC2.Cl |
SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
规范 SMILES |
C1CCN(C1)C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


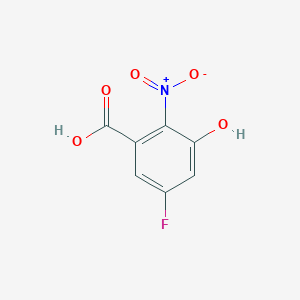
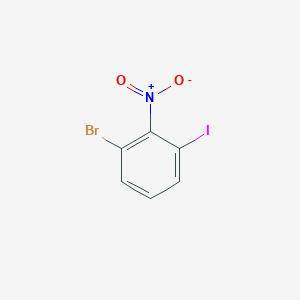
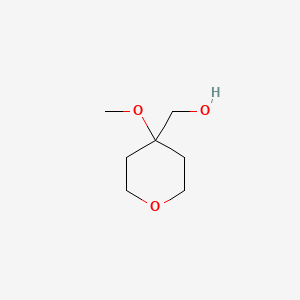
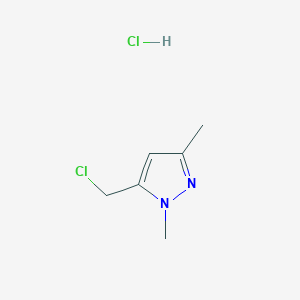

![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)
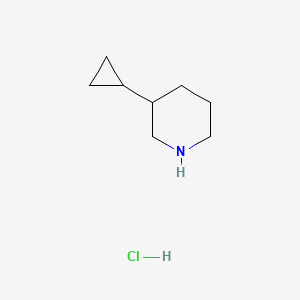

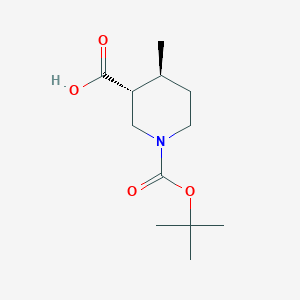
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)
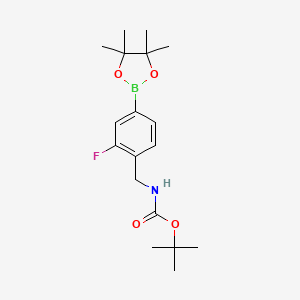
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)
